molecular formula C16H16N2O2 B12924460 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one CAS No. 671201-39-1

6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one

Cat. No.: B12924460
CAS No.: 671201-39-1
M. Wt: 268.31 g/mol
InChI Key: BEPTXFWSVOLQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its diverse biological activities in medicinal chemistry research. While specific pharmacological data for this exact compound may be limited, structural analogues within the pyridazinone class have been extensively investigated as potent inhibitors of platelet aggregation, making them compelling candidates for the study of cardiovascular diseases such as thrombosis . The 3-oxo-3-phenylprop-1-enyl substituent, in particular, is a known pharmacophore associated with significant antiplatelet efficacy in related molecules . Furthermore, the broader pyridazinone core is of significant interest in early-stage cancer research and drug discovery. Pyridazinone derivatives have demonstrated potential as modulators of key oncogenic targets, including various tyrosine kinases, and some are being explored for their ability to inhibit the expression or activity of proteins like MYC, which is implicated in numerous cancers . The presence of an isopropyl group at the N-2 position is a common modification aimed at optimizing the compound's pharmacokinetic properties and binding affinity. This combination of structural features makes this compound a valuable chemical tool for researchers in biochemistry and pharmacology, particularly for screening assays, structure-activity relationship (SAR) studies, and investigating novel mechanisms for managing platelet-mediated disorders or cell proliferation pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

671201-39-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-(3-oxo-3-phenylprop-1-en-2-yl)-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C16H16N2O2/c1-11(2)18-15(19)10-9-14(17-18)12(3)16(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

BEPTXFWSVOLQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of pyridazinones. Its molecular formula is C16H16N2O2, and it has a molecular weight of 268.31 g/mol. This compound features a unique structure that includes a pyridazine ring and a phenylpropene moiety, which contributes to its biological activity.

Chemical Structure

The structural characteristics of the compound are pivotal for its biological activity. The presence of multiple functional groups, including a 3-oxo group and a phenyl substituent, enhances its reactivity and therapeutic potential.

PropertyValue
CAS Number 671201-39-1
Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-propan-2-ylpyridazin-3-one
Purity Typically ≥95%

Antiplatelet Activity

Research indicates that this compound exhibits significant antiplatelet activity. Studies have shown that related pyridazinones can inhibit platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases. The compound's ability to interfere with signaling pathways involved in platelet activation has been highlighted, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

In addition to its antiplatelet effects, this compound has demonstrated antimicrobial properties. Pyridazinones have been noted for their ability to combat various bacterial strains, making them candidates for further pharmacological investigation.

Anticancer Potential

The anticancer properties of pyridazinones, including this specific compound, have also been explored. Compounds within this class may exhibit cytotoxic effects against different cancer cell lines. The structure of this compound could be pivotal in enhancing its efficacy against tumors due to the presence of the phenyl group, which is often associated with increased biological activity.

Study on Antiplatelet Mechanism

A study published in a pharmacological journal evaluated the antiplatelet effects of various pyridazinones, including our compound of interest. The results indicated that it effectively inhibited platelet aggregation induced by ADP and collagen, showcasing its potential as a therapeutic agent for preventing thrombotic events.

Antimicrobial Activity Evaluation

Another research effort assessed the antimicrobial properties of several derivatives of pyridazinones, revealing that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Substituent Effects on the Pyridazinone Core

The pyridazin-3(2H)-one scaffold is highly modular, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Features Potential Implications Reference
Target Compound 2: Propan-2-yl; 6: 3-Oxo-3-phenylprop-1-en-2-yl α,β-unsaturated ketone at 6-position; isopropyl at 2-position Enhanced electrophilicity; moderate lipophilicity -
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 5: Cl; 6: Ph; 2: Variable alkyl groups Electron-withdrawing Cl at 5-position; aromatic Ph at 6-position Increased stability; potential bioactivity
5-[(2S)-1-(3-Oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)pyridazin-3(2H)-one 4: CF₃; 5: Complex substituent Trifluoromethyl groups; piperazine-linked pyrimidine Improved metabolic stability; kinase inhibition
6-(4-Fluorophenyl)pyridazin-3-ol 6: 4-Fluorophenyl; 3: OH Fluorine at para position; hydroxyl group at 3-position Enhanced solubility; H-bonding capacity
4-Hydroxy-6-[2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]pyridazin-3(2H)-one 4: OH; 6: Chromen-ethyl Extended conjugation via chromen moiety; multiple hydroxyl groups Antioxidant or anti-inflammatory activity

Pharmacological Implications

  • Electrophilic Reactivity : The target compound’s α,β-unsaturated ketone could interact with biological nucleophiles (e.g., cysteine residues in enzymes), a feature absent in chloro- or fluorophenyl analogs .
  • Lipophilicity vs. Solubility : The isopropyl group in the target compound may improve membrane permeability compared to hydroxylated analogs () but reduce aqueous solubility relative to fluorophenyl derivatives ().

Preparation Methods

Condensation of Pyridazinone with α,β-Unsaturated Ketone Precursors

A common approach is the condensation of a 2-(propan-2-yl)pyridazin-3(2H)-one derivative with a suitable α,β-unsaturated ketone or its precursor (e.g., benzoylacetaldehyde or benzoylacetone derivatives) to form the 6-substituted pyridazinone.

  • The reaction proceeds via a Michael addition or Knoevenagel-type condensation, followed by dehydration to yield the conjugated enone system.
  • Base-promoted conditions (e.g., KOH or other mild bases) in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C) are typical to facilitate the condensation and elimination steps.
  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are employed to introduce aryl or vinyl substituents onto the pyridazinone ring:

  • Using palladium catalysts such as Pd(PPh3)2Cl2 or Pd(OAc)2 with appropriate ligands (triphenylphosphine, tricyclohexylphosphine).
  • Reactions are carried out in solvents like 1,4-dioxane or N-methyl-2-pyrrolidone (NMP) under inert atmosphere (nitrogen or argon) at reflux or elevated temperatures (90–120 °C).
  • Lithium chloride or potassium carbonate is often used as a base or additive to improve reaction efficiency.
  • These methods allow selective formation of the 6-(3-oxo-3-phenylprop-1-en-2-yl) substituent by coupling pyridazinone derivatives with aryl or vinyl halides or boronic acids.

Domino or Cascade Reactions

Some advanced synthetic routes utilize domino or cascade reactions involving consecutive addition–elimination, intramolecular cyclization, and ring-opening/closing sequences to build complex pyridazinone derivatives efficiently.

  • These methods use base-promoted conditions with reagents such as malononitrile, piperidine, or pyrrolidine in DMF.
  • The reaction temperature is typically around 100 °C.
  • The process yields highly functionalized pyridazinone derivatives with good selectivity and yield.

Representative Experimental Conditions and Yields

Method Type Key Reagents & Conditions Yield (%) Notes
Base-Promoted Condensation 2-(propan-2-yl)pyridazin-3(2H)-one, benzoylacetone, KOH, DMF, 100 °C, 1–4 h 48–78 Reaction monitored by TLC; product isolated by filtration and recrystallization
Pd-Catalyzed Cross-Coupling Pd(PPh3)2Cl2 or Pd(OAc)2, LiCl or K2CO3, 1,4-dioxane or NMP, reflux or 90–120 °C, inert atmosphere 26–84 Suzuki or Heck coupling; requires inert atmosphere; purification by column chromatography
Domino/Cascade Reaction Piperidine/pyrrolidine, malononitrile, KOH, DMF, 100 °C, 1–2 h 50–70 Multi-step sequence in one pot; efficient for complex derivatives

Detailed Research Findings

  • Base-Promoted Synthesis : A study demonstrated the synthesis of 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran derivatives via base-promoted condensation in DMF with powdered KOH at 100 °C. The reaction proceeds through elimination of methylthiol and subsequent addition of malononitrile, yielding the target compounds after acid workup and recrystallization.

  • Palladium-Catalyzed Coupling : Multiple reports describe the use of palladium catalysts with lithium chloride in DMF or NMP to couple bromopyridine derivatives with stannylated or boronated aryl partners. Yields vary from 26% to 84% depending on catalyst, base, and solvent system. For example, Pd(OAc)2 with triphenylphosphine in 1,4-dioxane under reflux gave 84% yield of the coupled product.

  • Domino Reactions : The domino process involving consecutive addition–elimination and cyclization steps allows efficient synthesis of pyridazinone derivatives with complex substitution patterns. This method reduces purification steps and improves overall yield and selectivity.

Summary Table of Preparation Methods

Step/Method Reagents & Catalysts Solvent(s) Temperature Reaction Time Yield (%) Key Advantages
Base-Promoted Condensation KOH, benzoylacetone, 2-(propan-2-yl)pyridazinone DMF 100 °C 1–4 h 48–78 Simple, cost-effective
Pd-Catalyzed Cross-Coupling Pd(PPh3)2Cl2 or Pd(OAc)2, LiCl, K2CO3 1,4-Dioxane, NMP 90–120 °C 4 h 26–84 High selectivity, broad scope
Domino/Cascade Reaction Piperidine/pyrrolidine, malononitrile, KOH DMF 100 °C 1–2 h 50–70 One-pot, efficient, fewer steps

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and stereochemistry. For example, pyridazinone derivatives exhibit distinct aromatic proton signals (δ 6.5–8.5 ppm) and carbonyl resonances (δ 160–170 ppm) .
  • X-Ray Crystallography : Resolve absolute configuration and packing interactions. Use SHELX software for refinement, as applied in resolving the crystal structure of 6-methyl-2-p-tolylpyridazin-3(2H)-one (space group C2/c, Z=8) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula, especially for derivatives with complex substituents (e.g., trifluoromethyl groups) .

How can researchers address discrepancies in reported bioactivity data for pyridazinone derivatives?

Advanced Research Question
Contradictions in bioactivity often arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or enzyme sources (e.g., recombinant vs. native proteins). Validate using standardized protocols, as in kinase inhibition studies for AS1940477 .
  • Structural Analogues : Minor substituent changes (e.g., phenyl vs. trifluoromethylphenyl) drastically alter activity. Compare SAR trends across studies, such as the enhanced PARP7 inhibition in RBN-2397 analogs with trifluoromethyl groups .
  • Solubility and Stability : Poor aqueous solubility may skew IC50 values. Pre-screen compounds in DMSO/PBS mixtures, as done for Yhhu3813 in ELISA kinase assays .

What challenges arise during crystallographic refinement of pyridazinone derivatives, and how are they resolved?

Advanced Research Question

  • Disordered Substituents : The isopropyl or phenyl groups may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion, as seen in the refinement of 6-methyl-2-p-tolyl derivatives .
  • Twinned Data : Use SHELXD for structure solution and twin-law identification in cases of pseudo-merohedral twinning .
  • High Z′ Structures : For structures with Z′ > 1 (e.g., Z=8 in monoclinic systems), validate symmetry operations via PLATON checks .

How do substituent modifications influence the biological activity of pyridazinone derivatives?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or chloro groups enhance enzyme inhibition (e.g., PARP7 IC50 < 10 nM in RBN-2397 analogs) by improving target binding via hydrophobic interactions .
  • Aromatic Substituents : Phenyl or pyrimidinyl groups at C-6 increase π-stacking potential, critical for kinase inhibition (e.g., p38 MAPK inhibitors like AS1940477) .
  • Steric Effects : Bulky substituents (e.g., isopropyl at N-2) may reduce off-target interactions but require optimization for solubility .

What role do pyridazinone derivatives play in enzyme inhibition studies?

Advanced Research Question

  • PARP Inhibition : Derivatives like RBN-2397 bind competitively to the NAD+ site of PARP7, validated via X-ray co-crystallography (PDB ID: 6V3W) .
  • Kinase Targeting : Pyridazinones act as ATP-competitive inhibitors. For example, AS1940477 inhibits p38 MAPK by forming hydrogen bonds with the hinge region .
    Methodological Insight : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics, complemented by molecular docking (e.g., AutoDock Vina) .

How are computational methods integrated into the design of pyridazinone-based therapeutics?

Advanced Research Question

  • Docking Studies : Predict binding poses using crystal structures (e.g., PARP7 in 6V3W) to guide substituent placement .
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of inhibitor-enzyme complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.